molecular formula C19H16ClN3O3S2 B2436660 (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide CAS No. 865176-42-7

(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2436660
CAS No.: 865176-42-7
M. Wt: 433.93
InChI Key: DUXJSJCHJMISPX-OCEZQBILSA-N
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Description

(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.93. The purity is usually 95%.
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Biological Activity

The compound (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a member of the benzo[d]thiazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Benzo[d]thiazole core : A bicyclic structure that contributes to the compound's biological activity.
  • Allyl and sulfamoyl groups : These functional groups may enhance the compound's interaction with biological targets.
  • Chlorophenyl moiety : This component is often associated with increased lipophilicity and potential receptor binding.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby altering cellular responses.
  • Receptor Binding : It might bind to certain receptors, influencing physiological processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity against Tumor Cell Lines : Studies have shown that derivatives of benzo[d]thiazole possess selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The cytotoxic effects were measured using IC50 values ranging from 28 to 290 ng/mL for different derivatives .
CompoundCell LineIC50 (ng/mL)
15aMDA-MB-23132
15bMDA-MB-23130
15cMDA-MB-23128
15dMDA-MB-231290
15eMDA-MB-231150

Antibacterial Activity

The antibacterial properties of related compounds have been documented extensively. For example, derivatives have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) often reported around 50 µg/mL .

Antifungal and Antiprotozoal Activity

In addition to antibacterial properties, compounds similar to this compound have demonstrated antifungal and antiprotozoal activities in vitro, indicating a broad spectrum of biological efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of a series of benzo[d]thiazole derivatives in vitro. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that warrants further investigation .
  • Inhibition of Osteoclastogenesis : The compound's structural analogs were tested for their ability to inhibit osteoclast formation in vitro. Results showed a dose-dependent inhibition without cytotoxicity, highlighting potential applications in treating osteoporosis .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S2/c1-2-11-23-16-9-8-14(28(21,25)26)12-17(16)27-19(23)22-18(24)10-7-13-5-3-4-6-15(13)20/h2-10,12H,1,11H2,(H2,21,25,26)/b10-7+,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJSJCHJMISPX-YODDDKJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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